molecular formula C16H17N3S B7749814 2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide

2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide

Cat. No.: B7749814
M. Wt: 283.4 g/mol
InChI Key: HXCTZYONZIBXKZ-ATVHPVEESA-N
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Description

2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide is a chemical compound with the molecular formula C16H17N3S It is known for its applications in scientific research, particularly in the fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide typically involves the condensation reaction between 4-ethylbenzaldehyde and N-phenylhydrazinecarbothioamide. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also modulate signaling pathways by interacting with key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Ethylphenyl)methylene]-N-methylhydrazinecarbothioamide
  • 5-[(4-Ethylphenyl)methylene]-2-thioxo-4-thiazolidinone

Uniqueness

2-[(4-Ethylphenyl)methylene]-N-phenylhydrazinecarbothioamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for molecular targets, making it valuable for specific research applications.

Properties

IUPAC Name

1-[(Z)-(4-ethylphenyl)methylideneamino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3S/c1-2-13-8-10-14(11-9-13)12-17-19-16(20)18-15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H2,18,19,20)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCTZYONZIBXKZ-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=NNC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=N\NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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